N-cyclohexyl-N-methyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-cyclohexyl-N-methyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a methyl group, a thiophene ring, and a trifluoromethyl-substituted pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-methyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the thiophene and pyrimidine intermediates. The thiophene ring can be synthesized through the Paal-Knorr synthesis, while the pyrimidine ring can be prepared via the Biginelli reaction. The final step involves the coupling of these intermediates using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-methyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrimidines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The thiophene and pyrimidine rings can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide
- N-cyclohexyl-N-methyl-2-[4-oxo-2-(1-pyrrolidinyl)-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl]acetamide
Uniqueness
N-cyclohexyl-N-methyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is unique due to its combination of a thiophene ring and a trifluoromethyl-substituted pyrimidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H20F3N3OS2 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-cyclohexyl-N-methyl-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C18H20F3N3OS2/c1-24(12-6-3-2-4-7-12)16(25)11-27-17-22-13(14-8-5-9-26-14)10-15(23-17)18(19,20)21/h5,8-10,12H,2-4,6-7,11H2,1H3 |
InChI Key |
SEZNUHHAPLSUBG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Origin of Product |
United States |
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